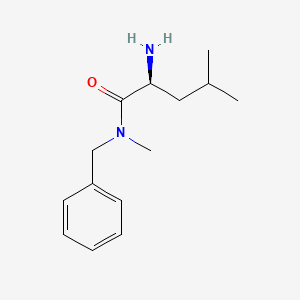
(S)-2-Amino-N-benzyl-n,4-dimethylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-benzyl-n,4-dimethylpentanamide is a chiral amide compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzyl group, and a dimethylpentanamide backbone. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-benzyl-n,4-dimethylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-4-methylpentanoic acid and benzylamine.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where the carboxylic acid group of (S)-2-amino-4-methylpentanoic acid reacts with benzylamine to form the amide bond. This reaction is often catalyzed by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to enhance the efficiency of the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Amino-N-benzyl-n,4-dimethylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted amides or amines.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-benzyl-n,4-dimethylpentanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-benzyl-n,4-dimethylpentanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
®-2-Amino-N-benzyl-n,4-dimethylpentanamide: The enantiomer of the compound with the ® configuration.
N-Benzyl-2-amino-4-methylpentanamide: A structural analog lacking the stereochemistry.
2-Amino-N-benzylpentanamide: A simpler analog without the dimethyl substitution.
Uniqueness: (S)-2-Amino-N-benzyl-n,4-dimethylpentanamide is unique due to its specific stereochemistry and the presence of both benzyl and dimethyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-benzyl-N,4-dimethylpentanamide |
InChI |
InChI=1S/C14H22N2O/c1-11(2)9-13(15)14(17)16(3)10-12-7-5-4-6-8-12/h4-8,11,13H,9-10,15H2,1-3H3/t13-/m0/s1 |
Clave InChI |
RLBDAOSSJZBCNF-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N(C)CC1=CC=CC=C1)N |
SMILES canónico |
CC(C)CC(C(=O)N(C)CC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















